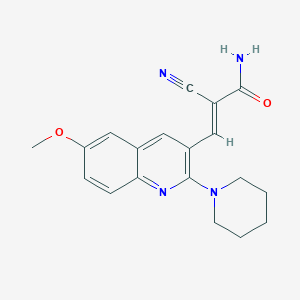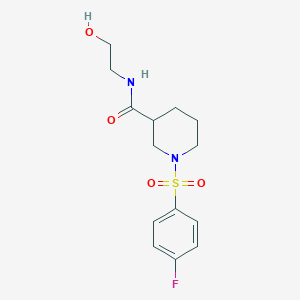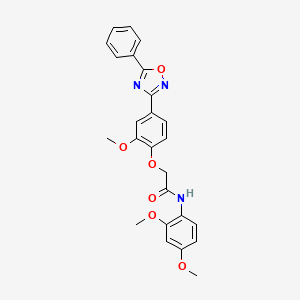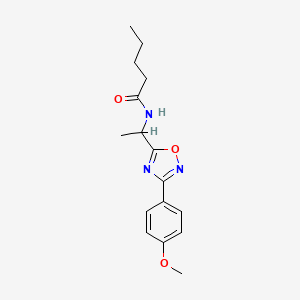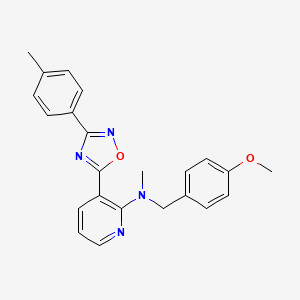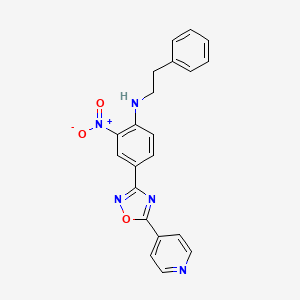
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, also known as HMMA-2, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor activity.
作用機序
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of protein aggregation. This compound has been found to bind to beta-amyloid peptides, preventing them from aggregating and forming plaques in the brain. This compound has also been found to inhibit the aggregation of other proteins, such as alpha-synuclein, which is associated with Parkinson's disease.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-amyloid properties, this compound has been found to have anti-inflammatory and antioxidant effects. This compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide in lab experiments is that it has been found to be relatively non-toxic. However, this compound is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations.
将来の方向性
There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide. One area of research that could be explored is the development of this compound derivatives that are more potent or have fewer side effects. Another area of research that could be explored is the use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide involves a series of chemical reactions that begin with the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with methylamine to form N-(2-hydroxy-6-methoxyquinolin-3-yl)methyl)methylamine. This compound is then reacted with m-tolylacetic acid to form the final product, this compound.
特性
IUPAC Name |
2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-5-4-6-17(9-14)23(20(24)13-26-2)12-16-10-15-11-18(27-3)7-8-19(15)22-21(16)25/h4-11H,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYJSBUFSRUGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

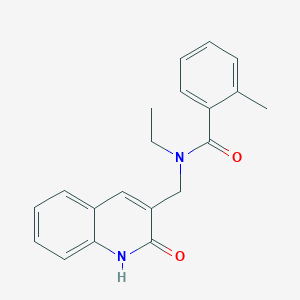
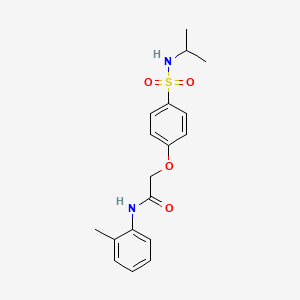
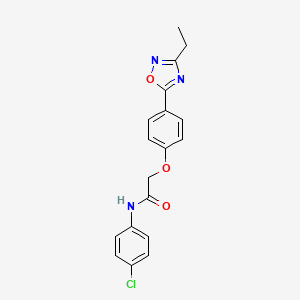
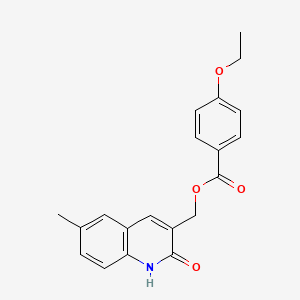
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
